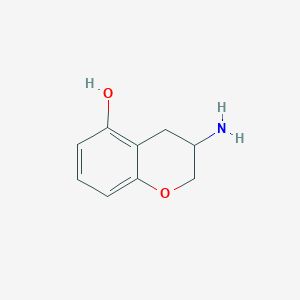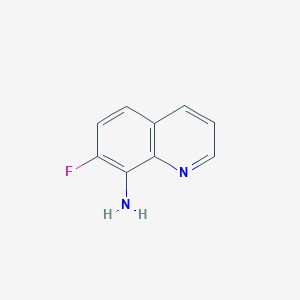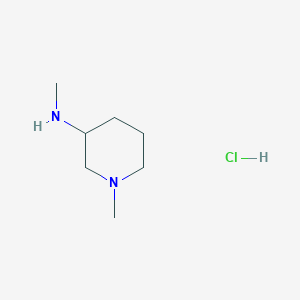
(2-Acetylpyrimidin-5-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2-Acetilpirimidin-5-IL)borónico es un compuesto organoborónico que ha despertado un interés significativo en varios campos de investigación debido a sus propiedades químicas únicas. Este compuesto se caracteriza por la presencia de un grupo ácido borónico unido a un anillo de pirimidina, que está adicionalmente sustituido con un grupo acetilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido (2-Acetilpirimidin-5-IL)borónico típicamente implica la borilación de un derivado de pirimidina. Un método común es la borilación de Miyaura, que utiliza bis(pinacolato)diborano como fuente de boro y un catalizador de paladio. La reacción generalmente se lleva a cabo en presencia de una base como el acetato de potasio bajo condiciones inertes .
Métodos de Producción Industrial: La producción industrial de ácidos borónicos, incluido el ácido (2-Acetilpirimidin-5-IL)borónico, a menudo implica técnicas de borilación similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la eficiencia. La elección de solventes, catalizadores y bases es crucial para garantizar la escalabilidad y la rentabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido (2-Acetilpirimidin-5-IL)borónico experimenta varias reacciones químicas, que incluyen:
Acoplamiento de Suzuki-Miyaura: Esta reacción forma enlaces carbono-carbono al acoplar el ácido borónico con haluros de arilo o vinilo en presencia de un catalizador de paladio.
Oxidación: El grupo ácido borónico puede oxidarse para formar ésteres borónicos o boratos.
Sustitución: El grupo acetilo puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de diversos derivados.
Reactivos y Condiciones Comunes:
Acoplamiento de Suzuki-Miyaura: Catalizadores de paladio, bases como el carbonato de potasio y solventes como el tolueno o el etanol.
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Sustitución: Nucleófilos como aminas o alcoholes bajo condiciones básicas o ácidas.
Productos Principales:
Acoplamiento de Suzuki-Miyaura: Compuestos biarílicos.
Oxidación: Ésteres borónicos o boratos.
Sustitución: Diversos derivados de pirimidina sustituidos.
Aplicaciones Científicas De Investigación
El ácido (2-Acetilpirimidin-5-IL)borónico tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido (2-Acetilpirimidin-5-IL)borónico está principalmente relacionado con su capacidad para formar enlaces covalentes reversibles con dioles y otros nucleófilos. Esta propiedad se explota en diversas aplicaciones, como la inhibición enzimática y el desarrollo de sensores. El grupo ácido borónico interactúa con grupos hidroxilo en moléculas biológicas, lo que lleva a la formación de complejos estables .
Compuestos Similares:
- Ácido fenilborónico
- Ácido 2-piridilborónico
- Ácido 4-acetilfenilborónico
Comparación: El ácido (2-Acetilpirimidin-5-IL)borónico es único debido a la presencia de un grupo acetilo y un anillo de pirimidina, lo que le confiere una reactividad diferente en comparación con otros ácidos borónicos. Por ejemplo, el ácido fenilborónico carece del anillo heterocíclico, mientras que el ácido 2-piridilborónico no tiene el grupo acetilo. Estas diferencias estructurales influyen en su reactividad y aplicaciones .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 2-Pyridylboronic acid
- 4-Acetylphenylboronic acid
Comparison: (2-Acetylpyrimidin-5-YL)boronic acid is unique due to the presence of both an acetyl group and a pyrimidine ring, which imparts distinct reactivity compared to other boronic acids. For example, phenylboronic acid lacks the heterocyclic ring, while 2-pyridylboronic acid does not have the acetyl group. These structural differences influence their reactivity and applications .
Propiedades
Fórmula molecular |
C6H7BN2O3 |
|---|---|
Peso molecular |
165.94 g/mol |
Nombre IUPAC |
(2-acetylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O3/c1-4(10)6-8-2-5(3-9-6)7(11)12/h2-3,11-12H,1H3 |
Clave InChI |
HMHWEFQEGHWYFX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)



![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)


![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)

